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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-2-

methylpropanoic acid

Cat. No.: B1319652 Get Quote

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid

Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-2-
methylpropanoic acid (CAS No: 93748-19-7), a fluorinated carboxylic acid derivative of

significant interest to the chemical and pharmaceutical research communities. The document

elucidates the molecule's core structural features, physicochemical properties, and its strategic

importance as a synthetic intermediate. We present a detailed, representative synthetic

protocol, grounded in established organic chemistry principles, and discuss the anticipated

spectroscopic profile essential for its characterization. Furthermore, this guide explores the

compound's applications in medicinal chemistry and drug development, contextualized by the

role of its key structural motifs—the para-fluorophenyl group and the gem-dimethylpropanoic

acid moiety—in modern pharmacophores. Safety, handling, and storage protocols are also

outlined to ensure its proper use in a laboratory setting. This document is intended for

researchers, chemists, and drug development professionals seeking a thorough technical

understanding of this valuable building block.

Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
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The unambiguous identification of a chemical entity is foundational for research, procurement,

and regulatory compliance. The key identifiers for 2-(4-Fluorophenyl)-2-methylpropanoic
acid are summarized below.

Identifier Value Source

IUPAC Name
2-(4-fluorophenyl)-2-

methylpropanoic acid
N/A

CAS Number 93748-19-7 [1]

Molecular Formula C₁₀H₁₁FO₂ [1]

Molecular Weight 182.19 g/mol [1]

Canonical SMILES
CC(C)

(C1=CC=C(C=C1)F)C(=O)O
N/A

InChI Key
SGHODAPFPDHCPB-

UHFFFAOYSA-N
N/A

Structural Analysis
The structure of 2-(4-Fluorophenyl)-2-methylpropanoic acid incorporates three key

functional components that define its chemical behavior and utility:

Para-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring

significantly influences the molecule's electronic properties. Fluorine's high electronegativity

imparts a dipole moment and can alter the acidity of the carboxylic acid group. In a drug

development context, fluorine substitution is a well-established strategy to enhance

metabolic stability by blocking sites of oxidative metabolism and to improve binding affinity

with biological targets through favorable electrostatic interactions.[2]

Quaternary α-Carbon: The carboxylic acid is attached to a quaternary carbon, substituted

with two methyl groups (a gem-dimethyl group). This steric hindrance can influence the

reactivity of the adjacent carboxyl group and provides a specific three-dimensional

architecture, which can be crucial for molecular recognition in biological systems.
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Carboxylic Acid Moiety: This functional group serves as a proton donor, a hydrogen bond

acceptor/donor, and a synthetic handle for further chemical transformations, such as

esterification or amidation, to generate diverse derivatives.

Figure 1: Chemical structure of 2-(4-Fluorophenyl)-2-methylpropanoic acid.

Physicochemical Properties
The physical properties of the compound are critical for determining appropriate handling,

storage, and reaction conditions.

Property Value Source

Appearance White to off-white solid [1]

Boiling Point 268.8 ± 15.0 °C (Predicted) [1]

Density 1.175 ± 0.06 g/cm³ (Predicted) [1]

pKa 4.36 ± 0.10 (Predicted) [1]

Recommended Storage
2-8°C, sealed in a dry

environment
[1]

Synthesis and Purification
While multiple proprietary methods may exist, a robust and logical synthesis for 2-(4-
Fluorophenyl)-2-methylpropanoic acid can be designed from commercially available starting

materials. The following protocol is a representative example based on well-established

transformations in organic chemistry, specifically the alkylation of a benzylic position followed

by nitrile hydrolysis.

Retrosynthetic Analysis & Rationale
A logical retrosynthetic disconnection breaks the Cα-C(O)OH bond, pointing to 2-(4-

fluorophenyl)-2-methylpropanenitrile as the immediate precursor. This nitrile can be

synthesized via the exhaustive methylation of 4-fluorophenylacetonitrile. This approach is

advantageous as it utilizes the acidity of the benzylic protons in the starting material for

straightforward alkylation.
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Representative Synthetic Protocol
Causality Behind Experimental Choices:

Base Selection (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for

deprotonating the benzylic position of the nitrile without competing side reactions like

addition to the nitrile group.

Alkylating Agent (CH₃I): Methyl iodide is a highly reactive and effective methylating agent.

Using a slight excess ensures the reaction proceeds to completion for both methylation

steps.

Solvent (THF): Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that

dissolves the reactants and intermediates without interfering with the strong base.

Hydrolysis Conditions (NaOH/H₂SO₄): Strong basic hydrolysis followed by acidification is a

standard, high-yielding method for converting sterically hindered nitriles to carboxylic acids.

The elevated temperature is necessary to drive the hydrolysis of the intermediate amide to

completion.

Step 1: Synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes).

Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in

mineral oil, 2.2 equivalents) portion-wise.

Slowly add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF (2

volumes) to the suspension via a dropping funnel over 30 minutes.

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution

ceases.

Cool the mixture back to 0°C and add methyl iodide (CH₃I, 2.5 equivalents) dropwise.

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours,

monitoring by TLC or GC-MS for the disappearance of starting material and the mono-
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methylated intermediate.

Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of

saturated aqueous ammonium chloride (NH₄Cl) solution.

Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash

with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield the crude nitrile product, which can be purified by vacuum

distillation or column chromatography.

Step 2: Hydrolysis to 2-(4-Fluorophenyl)-2-methylpropanoic acid

In a round-bottom flask, combine the crude 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0

equivalent) with a 6 M aqueous sodium hydroxide (NaOH) solution (10 volumes).

Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring for 12-24

hours. The reaction can be monitored by TLC for the disappearance of the nitrile.

Cool the reaction mixture to room temperature. Wash the aqueous solution with diethyl ether

or toluene to remove any unreacted nitrile or non-acidic impurities.

Cool the aqueous layer to 0°C in an ice bath and acidify to pH 1-2 by the slow addition of

concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

A white precipitate of the carboxylic acid product should form. Collect the solid by vacuum

filtration.

Wash the filter cake with cold deionized water to remove residual inorganic salts.

Dry the solid under vacuum to afford the final product. Further purification can be achieved

by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Workflow Diagram
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Figure 2: Representative synthetic workflow for the target compound.

Spectroscopic Profile (Anticipated)
Full characterization is essential for structure verification. Based on the molecular structure, the

following spectral data can be predicted.
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¹H NMR Spectroscopy:

~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak may be broad).

~7.4-7.5 ppm (multiplet, 2H): Aromatic protons ortho to the C-C bond, appearing as a

triplet or doublet of doublets due to coupling with both the adjacent aromatic protons and

the fluorine atom.

~7.0-7.1 ppm (multiplet, 2H): Aromatic protons ortho to the fluorine atom, appearing as a

triplet or doublet of doublets.

~1.6 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the

quaternary α-carbon. The singlet multiplicity is due to the absence of adjacent protons.

¹³C NMR Spectroscopy:

~180-185 ppm: The carbonyl carbon of the carboxylic acid.

~160-165 ppm (doublet): The aromatic carbon directly bonded to the fluorine atom,

showing a large one-bond C-F coupling constant.

~135-140 ppm: The ipso-carbon of the aromatic ring attached to the propanoic acid

moiety.

~128-130 ppm (doublet): The aromatic carbons ortho to the fluorine atom, showing C-F

coupling.

~115-117 ppm (doublet): The aromatic carbons meta to the fluorine atom, showing C-F

coupling.

~45-50 ppm: The quaternary α-carbon.

~25 ppm: The two equivalent methyl carbons.

Mass Spectrometry (EI):

M⁺ at m/z = 182.19: The molecular ion peak.
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m/z = 137: Fragment corresponding to the loss of the carboxyl group (-COOH).

m/z = 109: Fragment corresponding to the fluorotropylium ion or related structures.

Infrared (IR) Spectroscopy:

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

~1700 cm⁻¹ (strong): C=O stretching of the carbonyl group.

~1220 cm⁻¹ (strong): C-F stretching vibration.

Applications in Research and Drug Development
2-(4-Fluorophenyl)-2-methylpropanoic acid is not an end-product therapeutic but rather a

specialized building block whose value lies in its unique combination of structural motifs.

Role as a Synthetic Building Block
The compound serves as a precursor for more complex molecules. The carboxylic acid

functional group is readily converted into esters, amides, acid chlorides, or reduced to alcohols,

providing access to a wide array of derivatives. Its primary utility is in introducing the 2-(4-

fluorophenyl)-2-methylpropyl moiety into a target structure.

Relevance to Medicinal Chemistry
The structure of this compound is highly relevant to pharmaceutical design:

NSAID Analogs: The α-arylpropanoic acid scaffold is the hallmark of the "profen" class of

non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and flurbiprofen.[3][4]

This compound could be used in the synthesis of novel analogs to explore structure-activity

relationships (SAR) for targets like cyclooxygenase (COX) enzymes.[5]

Fibrate Analogs: The core structure shares similarities with fenofibric acid, the active

metabolite of the lipid-lowering drug fenofibrate.[6][7] Researchers may use it to synthesize

new peroxisome proliferator-activated receptor (PPAR) agonists.
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Metabolic Stability: As previously noted, the para-fluoro substituent is a key feature for

enhancing drug-like properties.[2] By providing this motif pre-installed, the compound

simplifies the synthesis of metabolically robust drug candidates.

Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. A specific Safety

Data Sheet (SDS) for the compound from the supplier must be consulted before use.

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.

Avoid formation of dust and aerosols.[8][9] Avoid contact with skin, eyes, and clothing.[10]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with

side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

GHS Hazard Classification (Anticipated): Based on structurally similar compounds, it may be

classified as follows. This is a general guide and not a substitute for a formal SDS.

Hazard Classification Precautionary Statements

Skin Irritation Category 2 H315: Causes skin irritation.

Eye Irritation Category 2A
H319: Causes serious eye

irritation.

Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.

STOT SE Category 3
H335: May cause respiratory

irritation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The

recommended storage temperature is between 2°C and 8°C.[1]

Conclusion
2-(4-Fluorophenyl)-2-methylpropanoic acid is a valuable and specialized chemical

intermediate with significant potential in the fields of organic synthesis and medicinal chemistry.

Its structure, which combines a metabolically robust fluorophenyl ring with a sterically defined
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gem-dimethylpropanoic acid side chain, makes it an attractive building block for the discovery

of novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases. A

thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is

crucial for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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